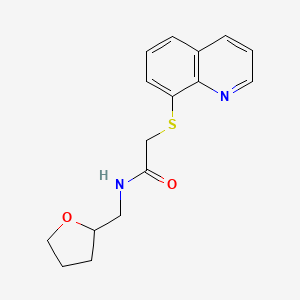
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide
Übersicht
Beschreibung
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQ belongs to the class of thioether compounds and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has also been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide is that it is a relatively stable compound, which makes it suitable for use in lab experiments. However, 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has low solubility in water, which can limit its use in certain experiments. Additionally, 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the development of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide analogs with improved bioavailability and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide and its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(8-quinolinylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has also been studied for its antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-quinolin-8-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(18-10-13-6-3-9-20-13)11-21-14-7-1-4-12-5-2-8-17-16(12)14/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBGPURUPXRMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-N-phenyl-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B3875295.png)
![ethyl 4-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B3875300.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875310.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875312.png)
![3,4-dimethoxy-N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3875315.png)
![N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B3875322.png)
![N-{4-[3-(1,3-benzodioxol-5-yl)acryloyl]phenyl}-2-furamide](/img/structure/B3875326.png)
![4-(5-{2-[(1-methylbicyclo[4.1.0]hept-7-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3875335.png)
![ethyl [(1-{2-[(2-methoxyphenoxy)acetyl]carbonohydrazonoyl}-2-naphthyl)oxy]acetate](/img/structure/B3875345.png)

![1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B3875360.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B3875369.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B3875370.png)
![4-[5-(2-{4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B3875372.png)